B1577904 Brevinin-1LTb

Brevinin-1LTb

Cat. No.: B1577904
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-1LTb is a cationic antimicrobial peptide (AMP) belonging to the brevinin-1 family, isolated from the skin secretions of Hylarana latouchi (formerly Rana latouchii), a frog species native to China . Like other brevinin peptides, it exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. Structurally, this compound is characterized by a highly conserved N-terminal region and a C-terminal cyclic heptapeptide domain (Cys-Lys-X-X-Cys motif), a hallmark of brevinin peptides that enhances stability and membrane interaction .

Properties

bioactivity

Antimicrobial

sequence

FFGTALKIAANILPTAICKILKKC

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Brevinin peptides are classified into two subfamilies (brevinin-1 and brevinin-2) based on sequence homology and structural motifs. Below is a comparison of Brevinin-1LTb with other brevinin homologs:

Peptide Source Species Geographic Origin Molecular Weight (Da) Key Structural Features Reference
This compound Hylarana latouchi China ~2,500* N-terminal α-helix; C-terminal cyclic domain Wang et al. (2009)
Brevinin-1RTa Amolops rickettii China, Vietnam ~2,600 Similar cyclic domain; Gly-rich linker Wang et al. (2012)
Brevinin-2R Rana ridibunda Europe ~3,200 Linear C-terminal; Pro-Arg-Phe motif Ghavami et al. (2008)
Brevinin-2PRa Rana pirica Japan 680 Truncated sequence; lacks cyclic domain Conlon et al. (2004a)
Brevinin-2GUb Hylarana guntheri China ~2,800 Extended C-terminal; Lys/Arg-rich Conlon et al. (2008a)

Key Observations :

  • Cyclic Domain : this compound and Brevinin-1RTa retain the cyclic C-terminal structure critical for membrane disruption, whereas Brevinin-2 peptides (e.g., Brevinin-2R, Brevinin-2PRa) exhibit linear or truncated termini, reducing their stability in physiological environments .
  • Charge Distribution : this compound has a higher density of cationic residues (Lys/Arg) compared to Brevinin-2PRa, which may enhance its binding to anionic microbial membranes .

Functional and Antimicrobial Activity

This compound demonstrates potent activity against Staphylococcus aureus (MIC: 4–8 μM) and Escherichia coli (MIC: 8–16 μM), comparable to Brevinin-1RTa but superior to Brevinin-2PRa, which shows reduced efficacy due to its shorter sequence . Notably, Brevinin-2GUb exhibits stronger antifungal activity (e.g., against Candida albicans, MIC: 2–4 μM), attributed to its extended C-terminal region enriched in hydrophobic residues .

Mechanistic Differences :

  • This compound and Brevinin-1RTa disrupt microbial membranes via carpet or toroidal-pore models, facilitated by their amphipathic helices and cyclic domains.
  • Brevinin-2 peptides, such as Brevinin-2R, may rely on electrostatic interactions with lipopolysaccharides in Gram-negative bacteria, limiting their scope against Gram-positive pathogens .

Geographic and Evolutionary Insights

Brevinin peptides from East Asian frogs (e.g., Hylarana latouchi, Amolops rickettii) exhibit closer sequence homology compared to European or American counterparts, suggesting adaptive evolution to regional microbial threats . For instance, this compound and Brevinin-1RTa share 85% sequence identity, while this compound and Brevinin-2R share only 45%, reflecting divergent evolutionary pressures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.